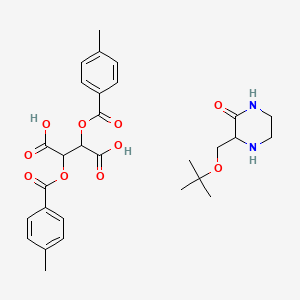
(R)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a tert-butoxymethyl group and a di-p-toluoyl-L-tartrate moiety. Its distinct configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate typically involves multiple steps, starting with the preparation of the piperazine ring. The tert-butoxymethyl group is introduced through a substitution reaction, followed by the addition of the di-p-toluoyl-L-tartrate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations include the optimization of reaction times, solvent selection, and purification methods to achieve high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonylpiperazine: A related compound with a different functional group.
Di-p-toluoyl-L-tartaric acid: A component of the compound, used in various chemical applications.
Uniqueness
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C29H36N2O10 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C20H18O8.C9H18N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-9(2,3)13-6-7-8(12)11-5-4-10-7/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7,10H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
VMGDWHWYIRPJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C)(C)OCC1C(=O)NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















